Adipiodon

説明

Iodipamide is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography.

Iodipamide is a Radiographic Contrast Agent. The mechanism of action of iodipamide is as a X-Ray Contrast Activity.

Iodipamide is a tri-iodinated benzoate derivative and ionic dimeric contrast agent used in diagnostic imaging. When administered in vivo, iodipamide is removed from the liver and secreted into the biliary tract. Like other organic iodine compounds, this agent blocks x-rays and appears opaque on x-ray film; thereby it enhances the visibility of the bile ducts and gallbladder during cholangiography and cholecystography procedures.

IODIPAMIDE is a small molecule drug with a maximum clinical trial phase of IV.

A water-soluble radiographic contrast media for cholecystography and intravenous cholangiography.

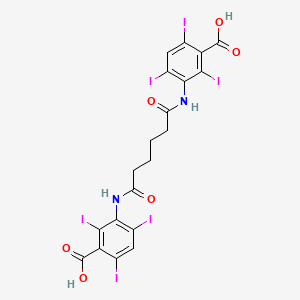

Structure

3D Structure

特性

IUPAC Name |

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFINMCNLQNTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023153 | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1139.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |

| Record name | SID47193872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White, crystalline powder | |

CAS No. |

606-17-7 | |

| Record name | Adipiodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodipamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipiodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306-308, 306-308 °C, 307 °C | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Adipiodone: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a pioneering diagnostic contrast agent that has been instrumental in the radiographic visualization of the biliary system. Introduced in the 1950s, its chemical structure, rich in iodine atoms, allows for the absorption of X-rays, thereby enhancing the contrast of images obtained through cholecystography and intravenous cholangiography.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to Adipiodone, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

Adipiodone is chemically described as 3,3'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[2,4,6-triiodobenzoic acid].[2] It is a dimeric, ionic, and water-soluble organic iodine compound. The molecule consists of two 3-amino-2,4,6-triiodobenzoic acid units linked by an adipoyl (hexanedioyl) chain.[2] This structure is key to its function, as the six iodine atoms provide the necessary radiopacity for effective imaging.

| Identifier | Value |

| IUPAC Name | 3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid[2] |

| CAS Number | 606-17-7[1] |

| Molecular Formula | C₂₀H₁₄I₆N₂O₆[1] |

| SMILES | C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I[2] |

Physicochemical Properties

The physicochemical properties of Adipiodone are crucial for its formulation, administration, and pharmacokinetic profile. The presence of two carboxylic acid groups and the overall molecular structure contribute to its solubility and behavior in biological systems.

| Property | Value |

| Molecular Weight | 1139.76 g/mol [1] |

| Melting Point | 306-308 °C (decomposes) |

| Boiling Point | 908.6 ± 65.0 °C (Predicted) |

| Water Solubility | 0.46 g/L (20 °C) |

| pKa | 1.13 (estimated)[3] |

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of Adipiodone

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of Adipiodone is proprietary, the general synthetic route involves the acylation of 3-amino-2,4,6-triiodobenzoic acid with adipoyl chloride. The following is a conceptual workflow based on standard organic chemistry principles.

Conceptual Synthesis Workflow:

Methodology:

-

Reaction Setup: 3-amino-2,4,6-triiodobenzoic acid is dissolved in a suitable inert solvent, such as pyridine or dimethylformamide (DMF), which can also act as a base to neutralize the hydrochloric acid byproduct.

-

Acylation: Adipoyl chloride is added dropwise to the solution containing 3-amino-2,4,6-triiodobenzoic acid under controlled temperature conditions to manage the exothermic reaction. The molar ratio of the reactants is critical to ensure the formation of the dimeric product.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is typically poured into water or an acidic solution to precipitate the crude Adipiodone.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent or a solvent mixture to obtain the final product with high purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis of iodinated contrast media, including Adipiodone, to assess purity and quantify the active pharmaceutical ingredient (API).

General HPLC Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic modifier. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where Adipiodone exhibits strong absorbance, typically around 230-240 nm.

-

Sample Preparation: A known concentration of the Adipiodone sample is prepared in a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: The concentration of Adipiodone is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Adipiodone. Both ¹H and ¹³C NMR would provide characteristic signals for the aromatic and aliphatic protons and carbons in the molecule.

Expected NMR Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the triiodobenzoyl rings and the methylene protons of the adipoyl chain would be observed. The chemical shifts and coupling patterns would be consistent with the molecular structure.

-

¹³C NMR: Resonances for the carboxyl carbons, the iodine-substituted aromatic carbons, the amide carbonyl carbons, and the aliphatic carbons of the adipoyl linker would be present in the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of Adipiodone and to study its fragmentation pattern for structural confirmation.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak: In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight of Adipiodone (1139.76 g/mol ).

-

Fragmentation Pattern: Characteristic fragment ions would be observed due to the cleavage of the amide bonds and the loss of iodine atoms or parts of the adipoyl chain.

Mechanism of Action and Biological Interactions

The primary mechanism of action of Adipiodone as a radiocontrast agent is its ability to opacify the biliary tract to X-rays. After intravenous administration, Adipiodone is selectively taken up by the liver and excreted into the bile. The high concentration of iodine in the bile ducts and gallbladder allows for their clear visualization on radiographic images.

Currently, there is a lack of specific, publicly available research detailing the interaction of Adipiodone with distinct cellular signaling pathways. Its biological effect is largely considered to be a result of its physicochemical properties and its route of elimination rather than specific receptor-mediated signaling. The following diagram illustrates the general workflow of Adipiodone as a contrast agent.

Conclusion

Adipiodone remains a significant compound in the history of medical imaging. Its well-defined chemical structure and properties have enabled its effective use as a contrast agent for decades. The analytical methods outlined in this guide provide a framework for the quality control and further research of this and similar iodinated compounds. While its primary mechanism is physical, further investigation into potential biological interactions could open new avenues of research for this class of molecules.

References

The Core Mechanism of Action of Adipiodone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiodone, also known as iodipamide, is a pivotal contrast agent historically used for cholecystography and intravenous cholangiography. Its efficacy hinges on a sophisticated mechanism of action involving active transport into hepatocytes and subsequent excretion into the biliary system, thereby opacifying the bile ducts and gallbladder for radiographic visualization. This technical guide provides an in-depth exploration of the molecular transporters implicated in the hepatic disposition of Adipiodone, details relevant pharmacokinetic parameters, and outlines the experimental protocols necessary to investigate its transport kinetics. The primary transporters involved in the hepatic uptake and biliary excretion of this organic anion are believed to be members of the Organic Anion Transporting Polypeptide (OATP) family and the Multidrug Resistance-Associated Protein 2 (MRP2), respectively.

Introduction

Adipiodone is a tri-iodinated benzoate derivative, which, due to its high iodine content, effectively attenuates X-rays, rendering the biliary tract visible during imaging procedures[1]. Following intravenous administration, Adipiodone is rapidly cleared from the bloodstream by the liver and concentrated in the bile, a process indicative of active transport mechanisms rather than passive diffusion[2]. Understanding the specific transporters involved in the hepatic uptake and biliary excretion of Adipiodone is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in imaging outcomes, and for the development of novel hepatobiliary contrast agents.

Signaling Pathways and Molecular Interactions

The hepatic disposition of Adipiodone involves a two-step active transport process: uptake from the sinusoidal blood into the hepatocytes across the basolateral membrane, followed by efflux from the hepatocytes into the bile canaliculi across the apical membrane.

Hepatic Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

The uptake of a wide range of endogenous and xenobiotic organic anions into hepatocytes is primarily mediated by OATPs, specifically OATP1B1 and OATP1B3 in humans[3][4]. Although direct studies on Adipiodone's interaction with specific human OATP isoforms are limited, its chemical structure as an organic anion strongly suggests it is a substrate for these transporters. Studies in isolated rat hepatocytes have demonstrated a saturable, carrier-mediated uptake of iodipamide, a process that is partially inhibited by bile acids, further supporting the involvement of a bile acid transporter system, a characteristic of OATPs[5].

Biliary Excretion: The Role of Multidrug Resistance-Associated Protein 2 (MRP2)

Once inside the hepatocyte, Adipiodone is transported across the apical membrane into the bile. The primary transporter responsible for the canalicular efflux of many organic anions, particularly glucuronide and glutathione conjugates, is the ATP-binding cassette (ABC) transporter, MRP2 (ABCC2)[6][7]. Given that Adipiodone is an organic anion of a molecular weight that favors biliary excretion, it is highly probable that MRP2 is the key transporter mediating its efflux into the bile. This is supported by the fact that MRP2 is the main driver for the biliary excretion of many other cholegraphic contrast agents.

Diagram: Proposed Signaling Pathway for Adipiodone Hepatic Transport

Caption: Proposed mechanism of Adipiodone transport in hepatocytes.

Quantitative Data

| Parameter | Value | Species | Experimental System | Reference |

| Hepatic Uptake | ||||

| K_m | 55 µM | Rat | Isolated Hepatocytes | [5] |

| V_max | 555 pmol/mg protein/min | Rat | Isolated Hepatocytes | [5] |

| Biliary Excretion | ||||

| Biliary Transport Maximum (T_m) | 15.2 - 16.2 mgI/min | Dog | In vivo |

Human Pharmacokinetic Parameters

| Parameter | Value | Notes | Reference |

| Half-life (t½) | ~69 minutes (disposition) | In normal subjects. | |

| Volume of Distribution (Vd) | Data not available | ||

| Clearance (CL) | Data not available | ||

| Protein Binding | Negligible | ||

| Excretion | Primarily biliary | In normal liver function. | [2] |

Experimental Protocols

To definitively characterize the interaction of Adipiodone with human OATP1B1, OATP1B3, and MRP2, a series of in vitro experiments can be conducted.

OATP-Mediated Uptake Assay in Transfected Cell Lines

This protocol describes a method to determine if Adipiodone is a substrate of OATP1B1 and OATP1B3 and to calculate its transport kinetics.

Materials:

-

HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3.

-

Wild-type (mock-transfected) HEK293 or CHO cells.

-

Adipiodone.

-

Radiolabeled Adipiodone (if available) or a validated LC-MS/MS method for quantification.

-

Hanks' Balanced Salt Solution (HBSS).

-

Known OATP inhibitors (e.g., rifampicin, cyclosporine A) for validation.

Procedure:

-

Cell Culture: Culture the transfected and wild-type cells in appropriate media until they reach confluency in 24- or 48-well plates.

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed HBSS.

-

Add HBSS containing varying concentrations of Adipiodone to the cells.

-

Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

-

Quantification:

-

Lyse the cells.

-

Quantify the intracellular concentration of Adipiodone using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

-

-

Data Analysis:

-

Subtract the uptake in wild-type cells (passive diffusion) from the uptake in transfected cells to determine the active transport component.

-

Plot the rate of active transport against the Adipiodone concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Diagram: OATP Substrate Assay Workflow

Caption: Workflow for determining OATP-mediated uptake of Adipiodone.

MRP2-Mediated Vesicular Transport Assay

This assay determines if Adipiodone is a substrate of MRP2 and its transport kinetics using inside-out membrane vesicles.

Materials:

-

Membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2.

-

Control membrane vesicles (from non-transfected cells).

-

Adipiodone.

-

Radiolabeled Adipiodone or a validated LC-MS/MS method.

-

Vesicle transport buffer.

-

ATP and AMP solutions.

-

Known MRP2 substrate (e.g., estradiol-17-β-D-glucuronide) and inhibitor (e.g., MK571) for validation.

Procedure:

-

Vesicle Preparation: Thaw the MRP2-expressing and control vesicles on ice.

-

Transport Reaction:

-

Incubate the vesicles with varying concentrations of Adipiodone in the transport buffer.

-

Initiate the transport by adding ATP to one set of samples and AMP (as a negative control) to another.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Filtration:

-

Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

-

Wash the filters to remove extra-vesicular Adipiodone.

-

-

Quantification:

-

Elute the trapped Adipiodone from the filters or quantify the radioactivity on the filter itself.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

-

Determine the kinetic parameters (K_m and V_max) by plotting the ATP-dependent transport rate against the Adipiodone concentration.

-

Diagram: MRP2 Vesicular Transport Assay Workflow

Caption: Workflow for the MRP2 vesicular transport assay.

Conclusion

The mechanism of action of the contrast agent Adipiodone is intrinsically linked to its active transport and accumulation in the biliary system, a process mediated by hepatic uptake and efflux transporters. Based on its chemical properties and existing evidence from animal studies, the primary candidates for these roles are OATP1B1/1B3 for sinusoidal uptake and MRP2 for canalicular excretion. The experimental protocols outlined in this guide provide a framework for the definitive characterization of these interactions and the determination of their kinetic parameters in human systems. A thorough understanding of this transport pathway is essential for the safe and effective use of Adipiodone and for the rational design of future hepatobiliary imaging agents. Further research is warranted to provide direct evidence and quantitative data for Adipiodone's interaction with specific human transporters.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. mdpi.com [mdpi.com]

- 5. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Adipiodone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a radiopaque contrast agent historically used for cholecystography and intravenous cholangiography. Its chemical structure, 3,3'-(adipoyldiamino)bis(2,4,6-triiodobenzoic acid), features a dimeric structure derived from 3-amino-2,4,6-triiodobenzoic acid linked by an adipic acid backbone. This high iodine content is responsible for its radiopacity. The synthesis and purification of Adipiodone to a pharmaceutical grade suitable for clinical use requires precise control over reaction conditions and rigorous purification to remove impurities. This guide provides a comprehensive overview of the synthesis and purification methodologies for Adipiodone, including detailed experimental protocols and data presentation.

Synthesis of Adipiodone

The synthesis of Adipiodone is a multi-step process that begins with the preparation of the key intermediate, 3-amino-2,4,6-triiodobenzoic acid, followed by a coupling reaction with a derivative of adipic acid.

Part 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

The foundational step in Adipiodone synthesis is the production of 3-amino-2,4,6-triiodobenzoic acid. This is typically achieved through the direct iodination of 3-aminobenzoic acid.

Experimental Protocol: Iodination of 3-Aminobenzoic Acid

Materials:

-

3-Aminobenzoic acid

-

Iodine chloride (ICl)

-

Concentrated Hydrochloric acid (HCl)

-

Water

-

Sodium bisulfite (or hydrogen sulfite)

Procedure:

-

A solution of 3-aminobenzoic acid (68.5 g) is prepared in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

-

The solution is stirred while a mixture of iodine chloride (290 g) and 290 mL of concentrated hydrochloric acid is added slowly.

-

The reaction mixture is then gradually heated to a temperature of 80-85°C and maintained with stirring for 3 hours.

-

During this time, the product, crude 3-amino-2,4,6-triiodobenzoic acid, precipitates out of the solution.

-

The crude product is collected by filtration.

-

For purification, the crude acid is converted to its sodium salt and recrystallized twice from approximately five times its weight of water, with the addition of a small amount of sodium bisulfite to remove any free iodine.

-

The purified sodium salt is then re-acidified to yield pure 3-amino-2,4,6-triiodobenzoic acid.

Expected Yield: Approximately 70% of the theoretical yield.

Diagram of Synthesis Pathway for 3-Amino-2,4,6-triiodobenzoic Acid:

Caption: Synthesis of the key intermediate.

Part 2: Synthesis of Adipiodone

The final step in the synthesis of Adipiodone involves the acylation of two molecules of 3-amino-2,4,6-triiodobenzoic acid with a derivative of adipic acid, most commonly adipoyl chloride.

Experimental Protocol: Acylation with Adipoyl Chloride

Materials:

-

3-Amino-2,4,6-triiodobenzoic acid

-

Adipoyl chloride

-

A suitable aprotic solvent (e.g., dry pyridine or N,N-dimethylformamide)

-

Anhydrous conditions

Procedure:

-

In a reaction vessel maintained under anhydrous conditions, 3-amino-2,4,6-triiodobenzoic acid is dissolved or suspended in a suitable dry aprotic solvent. The use of a base like pyridine can also serve as the solvent and acid scavenger.

-

The mixture is cooled in an ice bath.

-

Adipoyl chloride is added dropwise to the stirred mixture. The molar ratio of 3-amino-2,4,6-triiodobenzoic acid to adipoyl chloride should be approximately 2:1.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves pouring the mixture into an excess of water or dilute acid to precipitate the crude Adipiodone.

-

The crude product is collected by filtration, washed with water, and then dried.

Diagram of Adipiodone Synthesis Pathway:

Caption: Final coupling step to form Adipiodone.

Purification of Adipiodone

The purification of Adipiodone to pharmaceutical standards is critical to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization of Adipiodone

Solvent Selection:

-

A suitable solvent system for Adipiodone should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Commonly, a mixture of solvents is used. For a compound like Adipiodone, which is a dicarboxylic acid, polar organic solvents are generally suitable. A mixture such as ethanol/water or acetic acid/water can be effective.

Procedure:

-

The crude Adipiodone is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and any insoluble impurities.

-

The hot, saturated solution is then allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

The solution can be further cooled in an ice bath to maximize the yield of the crystals.

-

The purified crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

The purified Adipiodone is then dried under vacuum to remove any residual solvent.

Diagram of Recrystallization Workflow:

Caption: General workflow for purification by recrystallization.

Column Chromatography

For a higher degree of purification or for the separation of closely related impurities, column chromatography can be employed.

Experimental Protocol: Column Chromatography of Adipiodone

Stationary Phase:

-

Silica gel is a common choice for the purification of polar organic molecules like Adipiodone.

Mobile Phase (Eluent):

-

A solvent system that provides good separation of Adipiodone from its impurities on the chosen stationary phase needs to be determined, often through preliminary TLC analysis.

-

A gradient elution is typically used, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexane, with the potential addition of a small amount of acetic acid to improve the peak shape of the acidic Adipiodone.

Procedure:

-

A chromatography column is packed with the stationary phase (e.g., silica gel) as a slurry in the initial, less polar mobile phase.

-

The crude Adipiodone is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to create a dry powder.

-

This dry powder is carefully loaded onto the top of the packed column.

-

The mobile phase is then passed through the column, and fractions are collected.

-

The composition of the eluent is gradually made more polar to elute the compounds from the column.

-

The collected fractions are analyzed by TLC to identify those containing the pure Adipiodone.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Adipiodone.

Data Presentation

| Parameter | Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid | Synthesis of Adipiodone (Crude) | Purification by Recrystallization | Purification by Column Chromatography |

| Yield | ~70% | High (typically >80%) | Variable, depends on solvent and technique | Variable, depends on loading and separation |

| Purity (Typical) | ~98% after recrystallization | Variable, contains starting materials and by-products | >99% | >99.5% |

| Key Reagents | 3-Aminobenzoic acid, ICl, HCl | 3-Amino-2,4,6-triiodobenzoic acid, Adipoyl chloride | Ethanol/Water, Acetic Acid/Water | Silica Gel, Ethyl Acetate/Hexane/Acetic Acid |

| Key Conditions | 80-85°C | Anhydrous, Room Temperature | Hot dissolution, slow cooling | Gradient elution |

Conclusion

The synthesis and purification of Adipiodone require careful execution of multiple chemical steps. The successful production of this pharmaceutical agent relies on the high-yield synthesis of the 3-amino-2,4,6-triiodobenzoic acid intermediate and its efficient coupling with adipoyl chloride. Subsequent purification, primarily through recrystallization, is essential to achieve the high purity required for a pharmaceutical-grade product. For even higher purity, column chromatography can be employed. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals involved in the development and manufacturing of iodinated contrast agents.

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Adipiodone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as iodipamide, is a water-soluble, hepatotropic X-ray contrast agent.[1] It has been utilized in intravenous cholangiography and cholecystography to visualize the biliary system.[1] Understanding the pharmacokinetic and biodistribution profile of Adipiodone is crucial for its safe and effective use in diagnostic imaging and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and biodistribution of Adipiodone, including quantitative data, experimental protocols, and visualizations of key processes.

Pharmacokinetics of Adipiodone

The pharmacokinetic profile of Adipiodone is characterized by its primary elimination through the hepato-biliary system, following Michaelis-Menten kinetics.[1] This indicates that the elimination processes can become saturated at higher concentrations.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for Adipiodone in a single species from one study is limited in the publicly available literature. However, by combining data from various studies, a more complete picture can be assembled.

| Parameter | Value | Species | Experimental Model | Source |

| Biliary Transport Maximum (Tm) | 15.2 - 16.2 mgI/min | Dog | In vivo | [2] |

| Maximum Rate of Extrarenal Elimination (Vm) | 4 to 6 times the biliary Tm | Dog | In vivo | [2] |

| Michaelis-Menten Constant (Km) for Hepatic Uptake | 55 µM | Rat | Isolated Hepatocytes | |

| Maximum Velocity (Vmax) for Hepatic Uptake | 555 pmol/mg cell protein/min | Rat | Isolated Hepatocytes |

Experimental Protocols

Saturation Kinetics Study in Dogs

-

Objective: To characterize the saturation kinetics of iodipamide.

-

Animal Model: Unanesthetized dogs.

-

Methodology:

-

Adipiodone was infused at increasing rates to achieve various steady-state blood concentrations.

-

Timed samples of blood, urine, and bile were collected.

-

The concentrations of iodipamide in the collected samples were determined to calculate excretion rates.

-

Estimates for Vm and Km were obtained graphically by plotting the elimination rate against the plasma concentration.[2]

-

Hepatic Uptake Study in Isolated Rat Hepatocytes

-

Objective: To investigate the properties of iodipamide uptake by liver cells.

-

Experimental System: Isolated rat hepatocytes.

-

Methodology:

-

Hepatocytes were isolated from rats.

-

The isolated hepatocytes were exposed to varying concentrations of iodipamide.

-

The time-dependent accumulation of iodipamide within the cells was measured.

-

Saturation kinetics were determined by plotting the uptake velocity against the substrate (iodipamide) concentration, from which Km and Vmax were calculated.

-

Visualizing Adipiodone's Pharmacokinetic Pathway

Biodistribution of Adipiodone

The biodistribution of Adipiodone is characterized by its selective accumulation in the liver and spleen, which is consistent with its primary route of elimination.

Quantitative Biodistribution Data

A study investigating the biodistribution of a particulate form of iodipamide ethyl ester in rats provided the following insights:

-

Primary Accumulation: The contrast agent is actively and selectively accumulated in the liver and spleen.

-

Retention: The agent remains at a high concentration in the liver for more than 2 hours.

-

Clearance: It is slowly cleared from the body over approximately two days.[1]

It is important to note that this data is for an esterified form of iodipamide, and the biodistribution of Adipiodone may differ.

Experimental Protocols

Biodistribution Study of Iodipamide Ethyl Ester in Rats

-

Objective: To quantitatively define the biodistribution of the experimental particulate agent iodipamide ethyl ester.

-

Animal Model: Rats.

-

Methodology:

-

The iodipamide ethyl ester was administered via intravenous infusion.

-

At various time points after infusion, the animals were sacrificed.

-

Organs of interest (liver, spleen, blood, etc.) were harvested.

-

The concentration of iodine in each organ was quantified to determine the distribution of the contrast agent.[1]

-

Visualizing Adipiodone's Biodistribution Workflow

Analytical Methodologies

The accurate quantification of Adipiodone in biological matrices is essential for pharmacokinetic and biodistribution studies. While a specific, detailed, validated HPLC-UV or LC-MS/MS method for Adipiodone was not found in the reviewed literature, a general approach based on methods for similar compounds can be outlined.

General Experimental Protocol for HPLC-UV Analysis

-

Objective: To quantify the concentration of Adipiodone in plasma samples.

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is added to the plasma sample to precipitate proteins.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the drug is carefully collected.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The exact ratio is optimized to achieve good separation.

-

Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

-

Detection: A UV detector is set to a wavelength where Adipiodone has maximum absorbance.

-

-

Quantification: The concentration of Adipiodone is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.

Visualizing the Analytical Workflow

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and biodistribution of Adipiodone. The primary route of elimination is through the liver, following saturable, Michaelis-Menten kinetics. Biodistribution studies indicate a significant accumulation in the liver and spleen. While some quantitative data is available, a comprehensive pharmacokinetic profile in humans remains to be fully elucidated in the public domain. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals working with Adipiodone and similar compounds. Further research is warranted to establish a complete pharmacokinetic profile and to develop and validate specific analytical methods for its quantification in biological matrices.

References

Adipiodone (Iodipamide) for Cholecystography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiodone, also known as Iodipamide, is a water-soluble, iodinated contrast agent historically utilized for intravenous cholecystography and cholangiography.[1] This technical guide provides an in-depth overview of its mechanism of action, pharmacokinetics, and clinical application. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the agent's properties, including its hepatobiliary transport, and a summary of relevant experimental protocols and clinical data.

Introduction

Introduced in the 1950s, Adipiodone (brand names Cholografin, Biligrafin) is a radiographic contrast agent designed for the visualization of the gallbladder and biliary ducts.[2] Its chemical structure, 3,3'-(adipoyldiamino) bis [2,4,6-triiodobenzoic acid], features a high iodine content, which is responsible for its radiopaque properties.[3] The primary application of Adipiodone is in intravenous cholecystography, a diagnostic procedure to assess the anatomy and function of the biliary system.[1]

Mechanism of Action

The diagnostic efficacy of Adipiodone hinges on its selective uptake by the liver and subsequent excretion into the bile. Organic iodine compounds, such as Adipiodone, block the passage of X-rays, allowing for the delineation of body structures that contain the agent in contrast to those that do not. The degree of opacification is directly proportional to the concentration of the iodinated compound within the biliary system.

Hepatobiliary Transport

Following intravenous administration, Adipiodone is rapidly transported to the liver.[1][3][4] The primary mechanism of its uptake from the sinusoidal blood into hepatocytes is believed to be carrier-mediated, involving organic anion transporting polypeptides (OATPs). While direct studies on Adipiodone's interaction with specific human OATP isoforms are limited, its chemical structure and transport characteristics are similar to other compounds known to be substrates for OATP1B1 and OATP1B3. These transporters are crucial for the hepatic uptake of a wide range of endogenous and exogenous compounds.

Once inside the hepatocytes, Adipiodone is transported across the canalicular membrane into the bile. This active transport process is likely mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2).[5] MRP2 is a key transporter responsible for the biliary excretion of various organic anions. The concerted action of OATP uptake transporters on the basolateral membrane and MRP2 on the canalicular membrane facilitates the efficient vectorial transport of Adipiodone from the blood into the bile.

Pharmacokinetics

The pharmacokinetic profile of Adipiodone is characterized by its rapid distribution to the liver and efficient biliary excretion.

Absorption and Distribution

Adipiodone is administered intravenously, leading to immediate systemic availability. It is rapidly cleared from the bloodstream by the liver.

Metabolism and Excretion

Adipiodone is primarily excreted unchanged in the feces via the biliary system, without undergoing significant enterohepatic circulation.[3][4] A smaller portion, approximately 10%, is excreted renally.[3] The contrast medium typically appears in the bile within 10 to 15 minutes post-injection.[1][3][4] Visualization of the hepatic and common bile ducts is generally achieved within 25 minutes.[1][3][4] The gallbladder begins to opacify within an hour, reaching maximum concentration and visualization between 2 to 2.5 hours after administration.[1][3][4]

| Parameter | Value | Species | Reference |

| Time to appearance in bile | 10-15 minutes | Human | [1][3][4] |

| Time to biliary duct visualization | ~25 minutes | Human | [1][3][4] |

| Time to maximum gallbladder filling | 2-2.5 hours | Human | [1][3][4] |

| Renal Excretion | ~10% of dose | Human | [3] |

Experimental Protocols

Intravenous Cholangiography Procedure in a Clinical Setting

A standardized protocol for intravenous cholangiography with Adipiodone is crucial for optimal diagnostic outcomes.

Patient Preparation:

-

A low-residue diet is recommended on the day preceding the examination.

-

To reduce intestinal gas, which can obscure visualization, a mild laxative may be administered the evening before the procedure.

-

The patient should be fasting on the morning of the examination.

Administration:

-

The usual adult dose is 20 mL of a 52% meglumine iodipamide solution.

-

The contrast medium should be warmed to body temperature before administration.

-

A slow intravenous injection over a period of 10 minutes is recommended to minimize the risk of adverse reactions.

Radiographic Imaging:

-

A preliminary scout film of the abdomen is taken before the injection.

-

Radiographs are typically acquired at 10, 30, 60, 90, and 120 minutes post-injection to monitor the filling of the biliary tree and gallbladder.

Clinical Efficacy and Safety

Efficacy

The clinical utility of Adipiodone is determined by its ability to provide adequate opacification of the gallbladder and biliary ducts. In a study comparing different doses of a similar contrast agent, ioglycamide, a higher dose resulted in statistically significant better visualization. In patients with a present gallbladder, imaging at 60 and 90 minutes post-injection provided maximum information in 97% of cases. For post-cholecystectomy patients, optimal imaging times were 30 and 60 minutes, yielding maximum information in 95% of cases.

| Patient Group | Optimal Imaging Timepoints | Percentage of Cases with Maximum Information |

| Gallbladder Present | 60 and 90 minutes | 97% |

| Post-cholecystectomy | 30 and 60 minutes | 95% |

Safety and Adverse Effects

Adipiodone is generally well-tolerated, particularly when administered slowly. However, adverse reactions can occur.

Common Adverse Effects:

-

Nausea and vomiting

-

Flushing or a sensation of warmth

-

Urticaria (hives) and itching

-

Headache

Less Common but More Severe Reactions:

-

Hypotension

-

Anaphylactoid reactions

The incidence of side effects with intravenous cholangiographic agents is generally low. In a study with ioglycamide, side effects were noted in 13% of patients and were all reported as mild. A retrospective study on various contrast media found that itching and rashes were the most common symptoms, accounting for 89% of reported adverse drug reactions. The overall incidence of adverse reactions with radio contrast agents in this study ranged from 0.23% to 0.35%.[6] A meta-analysis of nonionic iodinated contrast media reported a pooled incidence of overall acute adverse reactions of 1.03% and severe reactions of 0.0141%.[7]

| Adverse Effect Category | Incidence Rate | Reference |

| Mild (e.g., nausea, flushing) | Not specified for Adipiodone | |

| Allergic-like (e.g., hives, itching) | Most common | [6] |

| Severe (e.g., anaphylaxis) | Rare | [7] |

Contraindications:

-

Known hypersensitivity to iodipamide salts or other iodinated contrast media.

-

Severe concomitant renal and hepatic impairment.

-

Hyperthyroidism.

Conclusion

Adipiodone remains a historically significant contrast agent for intravenous cholecystography. Its mechanism of action, centered on active hepatobiliary transport, provides effective visualization of the gallbladder and biliary ducts. While newer imaging modalities have largely superseded its use in routine clinical practice, an understanding of its pharmacokinetics and transport pathways continues to be relevant for researchers in drug development and transport biology. Further studies elucidating the specific interactions of Adipiodone with human hepatic transporters such as OATP1B1 and MRP2 would provide valuable insights into the broader mechanisms of drug disposition and hepatobiliary clearance.

References

- 1. Adipiodon | C20H14I6N2O6 | CID 3739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adipiodone - Wikipedia [en.wikipedia.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Hepatobiliary transport in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Retrospective study of contrast media related adverse drug reactions at tertiary hospital in South India [journals.ipinnovative.com]

- 7. Acute Adverse Reactions to Nonionic Iodinated Contrast Media: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Effects of Tri-iodinated Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-iodinated benzoate derivatives form the chemical basis for the majority of iodinated radiographic contrast agents (IRCAs) utilized in modern medical imaging. These compounds are indispensable for enhancing the visibility of vascular structures and organs in X-ray-based procedures such as computed tomography (CT) and angiography. Their fundamental structure consists of a benzoic acid ring substituted with three iodine atoms, which provides the necessary radiopacity.[1][2] Various modifications to the side chains at the 1, 3, and 5 positions of the benzene ring determine the specific physicochemical properties of each agent, including its osmolality, ionicity, and viscosity. These properties, in turn, significantly influence their biological effects and adverse reaction profiles.[3][4]

While generally considered safe, the administration of tri-iodinated benzoate derivatives is associated with a range of biological effects, from mild physiological responses to severe, life-threatening reactions. The most clinically significant of these include contrast-induced nephropathy (CIN), hypersensitivity reactions, endothelial dysfunction, and thyroid abnormalities.[5][6] Understanding the molecular and cellular mechanisms underlying these effects is paramount for the development of safer contrast agents and for the clinical management of patients undergoing procedures requiring their use.

This technical guide provides a comprehensive overview of the core biological effects of tri-iodinated benzoate derivatives. It presents quantitative data on their cytotoxicity and pharmacokinetics, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways involved in their adverse effects.

Core Biological Effects

The biological effects of tri-iodinated benzoate derivatives are multifaceted and are largely dictated by their physicochemical properties. The primary mechanisms underlying their adverse effects include direct cellular toxicity, hyperosmolality, and the release of free iodine.

Nephrotoxicity

Contrast-induced nephropathy (CIN) is a serious adverse effect characterized by acute kidney injury following the administration of iodinated contrast media.[7] The pathogenesis of CIN is complex and involves both direct and indirect mechanisms.

-

Direct Tubular Toxicity: Tri-iodinated benzoate derivatives are filtered by the glomerulus and concentrated in the renal tubules, exposing the tubular epithelial cells to high concentrations of the agent. This can lead to direct cellular injury, including apoptosis and necrosis.[8] The generation of reactive oxygen species (ROS) is a key event in this process, leading to oxidative stress and the activation of pro-apoptotic signaling pathways.[9][10]

-

Renal Hemodynamic Alterations: The hyperosmolality of many contrast agents can induce changes in renal blood flow, leading to medullary hypoxia. This ischemic environment further exacerbates tubular cell injury.[11]

The MAPK and PI3K/Akt signaling pathways have been identified as critical mediators in the cellular response to contrast media-induced stress, influencing cell survival and apoptosis.[12]

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can range from mild urticaria to severe anaphylaxis.[13] These reactions are categorized as either immediate (occurring within one hour) or non-immediate (occurring after one hour).

-

Immediate Reactions: These are often IgE-independent and are thought to be caused by the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[6][14] The osmolality and ionic nature of the contrast agent can play a role in this direct activation.[13]

-

Non-immediate Reactions: These are typically T-cell mediated and manifest as delayed skin reactions.[6]

Endothelial Dysfunction

The vascular endothelium is the first tissue to come into contact with intravenously administered contrast agents. Direct contact can lead to endothelial cell dysfunction, characterized by altered morphology, decreased viability, and changes in the production of vasoactive substances like nitric oxide and endothelin.[5][15] Ionic contrast media have been shown to have a more pronounced cytotoxic effect on endothelial cells compared to non-ionic agents.[5]

Thyroid Dysfunction

Tri-iodinated benzoate derivatives contain a significant amount of iodine, which can be released in the body. This large iodine load can disrupt normal thyroid function, leading to either hyperthyroidism (Jod-Basedow effect) or hypothyroidism (Wolff-Chaikoff effect).[16][17] Patients with pre-existing thyroid disorders are at a higher risk for these complications.[18]

Quantitative Data

The following tables summarize key quantitative data regarding the cytotoxicity and pharmacokinetic properties of various tri-iodinated benzoate derivatives.

Table 1: In Vitro Cytotoxicity of Tri-iodinated Benzoate Derivatives

| Compound | Cell Line | Endpoint | Value | Reference |

| Ioxaglate | Human Microvascular Endothelial Cells | Morphologic Degeneration (60 min) | 20-80% of cells | [12] |

| Iohexol | Human Microvascular Endothelial Cells | Morphologic Degeneration (60 min) | No significant effect | [12] |

| Ioxitalamate | Human Kidney 2 (HK-2) Cells | Increased Annexin V-positive cells (48h) | 32.0 ± 3.2% (early apoptotic) | [9] |

| Iopromide | Human Embryonic Kidney (HEK) 293 Cells | Increased ROS production (50 mgI/ml) | 165% increase | [9] |

| Iohexol | Rat Kidney Epithelial (NRK 52-E) Cells | Cell Death (24h) | 81% | |

| Iodixanol | Rat Kidney Epithelial (NRK 52-E) Cells | Cell Death (24h) | 37% | |

| Iomeprol | LLC-PK1 Renal Tubular Cells | Inhibition of MTT conversion (62.5 mmol/L) | 69% of control | |

| Ioversol | Endothelial Cells | Cell Viability Decrease | 50% at 2.5-50 mgI/ml | |

| Iohexol | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis | Increased compared to Iodixanol | |

| Iodixanol | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis | Less than Iohexol |

Table 2: Pharmacokinetic Parameters of Tri-iodinated Benzoate Derivatives in Humans

| Compound | Elimination Half-life | Total Body Clearance | Volume of Distribution | Primary Excretion Route | Reference |

| Iohexol | ~2 hours (beta phase), 12.6 hours (gamma phase) | ~131 mL/min | ~165 mL/kg | Renal (unchanged) | |

| Iopamidol | ~2 hours | Similar to Iohexol | Similar to Iohexol | Renal | |

| Diatrizoate | Similar to other agents | Similar to other agents | Similar to other agents | Renal |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of tri-iodinated benzoate derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for assessing the effect of tri-iodinated benzoate derivatives on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HK-2 renal tubular epithelial cells or HUVECs) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tri-iodinated benzoate derivative in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Cytotoxicity Assessment: LDH Release Assay

This protocol measures cell membrane integrity as an indicator of cytotoxicity.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.[11]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

In Vivo Model of Contrast-Induced Nephropathy (CIN) in Rats

This protocol describes a common method for inducing and evaluating CIN in a rodent model.

Principle: This model aims to mimic the clinical scenario of CIN by administering a tri-iodinated benzoate derivative to rats, often with pre-existing renal impairment to increase susceptibility.[9]

Protocol:

-

Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). To induce pre-existing renal impairment, some models employ unilateral nephrectomy or administration of a nephrotoxic agent like gentamicin prior to contrast administration. A common approach involves dehydration by withholding water for 24 hours and administering a diuretic like furosemide.

-

Contrast Media Administration: Anesthetize the rats. Administer the tri-iodinated benzoate derivative (e.g., diatrizoate, iopamidol) intravenously via the tail vein. The dose will depend on the specific agent and the experimental design, but typically ranges from 3 to 10 g iodine/kg body weight.

-

Sample Collection: Collect blood samples at baseline (before contrast administration) and at various time points after (e.g., 24, 48, and 72 hours) for measurement of serum creatinine and blood urea nitrogen (BUN). Collect urine for biomarker analysis (e.g., KIM-1, NGAL).

-

Assessment of Renal Function: Measure serum creatinine and BUN levels to assess changes in glomerular filtration rate.

-

Histopathological Evaluation: At the end of the experiment, euthanize the animals and perfuse the kidneys with formalin. Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[8] Examine the sections for signs of tubular injury, such as tubular necrosis, loss of brush border, cast formation, and vacuolization.

Assessment of Thyroid Function and Histology

This protocol outlines the methods for evaluating the impact of tri-iodinated benzoate derivatives on the thyroid.

Principle: To assess the effects of the iodine load from contrast media on thyroid hormone synthesis and gland structure.

Protocol:

-

Animal Model and Treatment: Use rats as described in the CIN model. Administer the tri-iodinated benzoate derivative.

-

Hormone Level Measurement: Collect blood samples at baseline and at various time points after contrast administration. Measure serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) using commercially available ELISA kits.

-

Thyroid Gland Histology: At the end of the study, euthanize the animals and carefully dissect the thyroid glands. Fix the glands in 10% neutral buffered formalin.[5] Process the tissue, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E).[10] Examine the sections under a light microscope to assess follicular cell morphology, colloid content, and any signs of inflammation or cellular damage.[5][13]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological effects of tri-iodinated benzoate derivatives.

Signaling Pathway of Contrast-Induced Nephrotoxicity

Caption: Signaling cascade in renal tubular cells leading to apoptosis upon exposure to tri-iodinated benzoate derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A generalized workflow for determining the in vitro cytotoxicity of tri-iodinated benzoate derivatives.

Mast Cell Activation in Hypersensitivity Reactions

Caption: A simplified pathway illustrating the direct activation of mast cells by tri-iodinated benzoate derivatives.

Conclusion

Tri-iodinated benzoate derivatives are vital tools in diagnostic imaging, but their use is not without risk. The biological effects, particularly nephrotoxicity, hypersensitivity reactions, endothelial dysfunction, and thyroid disturbances, are significant considerations in their clinical application and in the development of new agents. A thorough understanding of the underlying molecular and cellular mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for mitigating these risks. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working to advance the safety and efficacy of iodinated contrast media. Future research should focus on developing agents with lower intrinsic toxicity and on identifying reliable biomarkers to predict patient susceptibility to adverse reactions.

References

- 1. eeb.lu.lv [eeb.lu.lv]

- 2. researchgate.net [researchgate.net]

- 3. abmgood.com [abmgood.com]

- 4. researchgate.net [researchgate.net]

- 5. Histological and ultrastructural alterations of rat thyroid gland after short-term treatment with high doses of thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morphologic degeneration of human microvascular endothelial cells induced by iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of iodinated contrast media on endothelium: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Radiographic Contrast-Media-Induced Acute Kidney Injury: Pathophysiology and Prophylactic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Main Active Components and Cell Cycle Regulation Mechanism of Astragali Radix and Angelicae Sinensis Radix in the Treatment of Ox-LDL-Induced HUVECs Injury and Inhibition of Their Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detecting degranulation via hexosaminidase assay [protocols.io]

- 15. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Contrast-induced acute kidney injury: a review of definition, pathogenesis, risk factors, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Small Extracellular Vesicles Secreted by Cisplatin-Resistant Neuroblastoma Cells Increase Lactate Secretion and Alter Metabolic Pathways in Primary Human Umbilical Vein Endothelial Cells (HUVECs) [mdpi.com]

literature review on Adipiodone in diagnostic imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a pioneering iodinated contrast agent that has historically played a significant role in diagnostic imaging, particularly in the visualization of the biliary system through intravenous cholangiography. As a dimeric, ionic, and water-soluble compound, its physicochemical properties facilitate its excretion by the liver, enabling detailed radiographic examination of the bile ducts and gallbladder. This technical guide provides a comprehensive review of the available scientific literature on Adipiodone, focusing on its pharmacokinetic profile, imaging efficacy, safety data, and the cellular mechanisms governing its transport.

Data Presentation

The quantitative data available for Adipiodone is primarily derived from older literature, and as such, detailed pharmacokinetic and safety studies meeting contemporary standards are limited. The following tables summarize the available quantitative information.

Table 1: Pharmacokinetic and Physicochemical Properties of Adipiodone

| Parameter | Value / Description | Source(s) |

| Chemical Formula | C₂₀H₁₄I₆N₂O₆ | General Chemical Reference |

| Molecular Weight | 1139.76 g/mol | General Chemical Reference |

| Synonyms | Iodipamide, Cholografin | [1][2] |

| Appearance in Bile | 10-15 minutes post-injection | General Reference |

| Gallbladder Filling | Begins within 1 hour, maximum at 2-2.5 hours | General Reference |

| Protein Binding | Strongly bound to serum albumin | [3] |

| Excretion Route | Primarily hepatic, secreted into bile | [4] |

Table 2: Quantitative Safety Data for Adipiodone and Related Compounds

| Parameter | Value / Description | Compound | Source(s) |

| LD50 (intravenous, mice) | 2380 ± 290 mg/kg | Adipiodone (Iodipamide) | [5] |

| LD50 (intravenous, rats) | 4430 ± 310 mg/kg | Adipiodone (Iodipamide) | [5] |

| Adverse Reaction Rate | Doubled with double-dose vs. single-dose infusion | Adipiodone (Cholografin) | [1] |

| Adverse Reaction Frequency | 0.65% with slow infusion | Meglumine Iotroxate | [2] |

| Pooled Adverse Reaction Frequency | 1.9% - 3.4% | Meglumine Iotroxate | [2] |

Table 3: Diagnostic Efficacy of Cholangiography

| Parameter | Value / Description | Imaging Technique | Source(s) |

| Sensitivity for CBD stones | 77% (95% CI, 0.71–0.83) | Intraoperative Cholangiography (IOC) | [6] |

| Specificity for CBD stones | 98% (95% CI, 0.95–0.99) | Intraoperative Cholangiography (IOC) | [6] |

| Pooled Sensitivity for CBD stones | 0.87 (95% CI 0.77-0.93) | Intraoperative Cholangiography (IOC) | [1] |

| Pooled Specificity for CBD stones | 0.99 (95% CI 0.98-0.99) | Intraoperative Cholangiography (IOC) | [1] |

| Diagnostic Accuracy of MRCP | 97% | Magnetic Resonance Cholangiopancreatography | [7][8] |

| Sensitivity of MRCP | 91% | Magnetic Resonance Cholangiopancreatography | [7][8] |

| Specificity of MRCP | 98% | Magnetic Resonance Cholangiopancreatography | [7][8] |

Note: The diagnostic efficacy data pertains to the technique of cholangiography. While Adipiodone was a primary agent for intravenous cholangiography, these studies do not always specify the contrast medium used. These values serve as a benchmark for the performance of the imaging procedure.

Experimental Protocols

Detailed experimental protocols for Adipiodone are scarce in modern literature. The following represents a generalized protocol for intravenous cholangiography based on historical practices and information from related procedures.

Protocol 1: Intravenous Cholangiography with Adipiodone (Cholografin)

This protocol is based on a study comparing different dosage regimens to optimize visualization and minimize adverse reactions.[1]

-

Patient Preparation:

-

Fasting for at least 4 hours prior to the procedure.

-

Assessment of renal and hepatic function. A history of allergy to iodinated contrast media is a contraindication.

-

-

Dosage and Administration:

-

Single-Dose Injection: A standard single dose of Adipiodone solution is injected intravenously over a period of 10 minutes.

-

Double-Dose Infusion: A double dose of Adipiodone solution, diluted, is infused intravenously over 30 minutes.

-